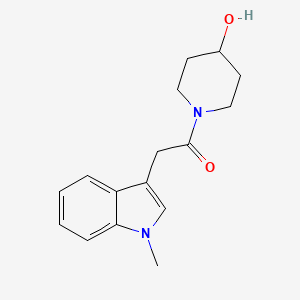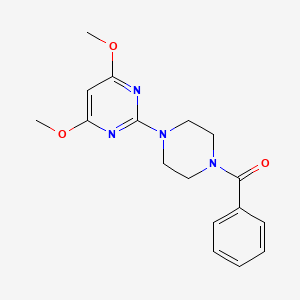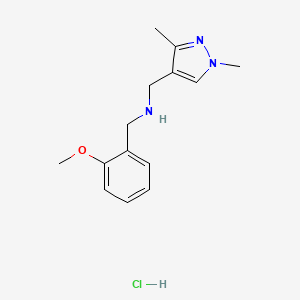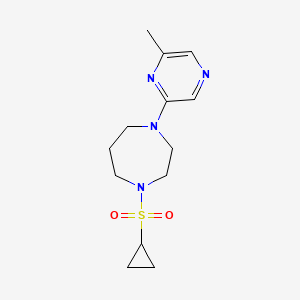
1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Indole Attachment: The indole moiety can be attached to the piperidine ring through a nucleophilic substitution reaction, often using a halogenated indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nitration of the indole ring would introduce a nitro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with neurotransmitter receptors due to the presence of the indole moiety.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Modulation: Modulation of cellular signaling pathways through interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxypiperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one: Lacks the methyl group on the indole ring.
1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-2-yl)ethan-1-one: Different position of the indole attachment.
1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)propan-1-one: Different length of the carbon chain.
Uniqueness
1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is unique due to the specific combination of the hydroxylated piperidine ring and the methylated indole moiety. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-17-11-12(14-4-2-3-5-15(14)17)10-16(20)18-8-6-13(19)7-9-18/h2-5,11,13,19H,6-10H2,1H3 |
InChI Key |
MFFKAMQQPAWKOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15115947.png)

![2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15115956.png)
![7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B15115968.png)


![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B15115985.png)
![N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15115988.png)
![3,5-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B15115992.png)
![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15116010.png)
![2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15116018.png)
![2-Cyclopropyl-4-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15116022.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine](/img/structure/B15116039.png)
![N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B15116044.png)
